molecular formula C11H9FN2OS B1600185 2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide CAS No. 61019-14-5

2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide

Cat. No. B1600185
CAS RN: 61019-14-5
M. Wt: 236.27 g/mol
InChI Key: VBTAQVWRVWJQFL-UHFFFAOYSA-N
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Description

“2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” is a compound with the molecular formula C11H9FN2OS . It has a molecular weight of 236.27 .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a fluorophenyl group and a carboxamide group .


Physical And Chemical Properties Analysis

The compound “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” is a solid at room temperature . It has a boiling point of 220-221°C .

Scientific Research Applications

Synthesis and Biological Activity

2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide derivatives are synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For instance, these derivatives have been prepared by reacting 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid with substituted amines, resulting in new compounds with potential antinociceptive activity, suggesting their potential use in pain management research (Shipilovskikh et al., 2020). Additionally, solvent-free synthesis methods have been explored, leading to the efficient production of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, demonstrating the compound's adaptability in green chemistry applications (Thirunarayanan & Sekar, 2013).

Antimicrobial and Antibacterial Potential

Research has shown that Schiff bases derived from 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile exhibit significant antimicrobial activity, indicating the potential of 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide derivatives in the development of new antimicrobial agents (Puthran et al., 2019). Moreover, studies on heterocyclic synthesis with thiophene-2-carboxamide have contributed to the creation of new antibiotic and antibacterial drugs, further highlighting the compound's significance in medicinal chemistry (Ahmed, 2007).

Photophysical Properties

The compound's derivatives have also been explored for their photophysical properties. For example, microwave-assisted synthesis has led to the creation of blue emissive 2-amino-3-carboxamide-1,1′-biaryls and 4-(arylamino)-[1,1′-biphenyl]-3-carboxamides, showcasing the potential of these derivatives in the field of organic electronics and luminescent materials (Novanna et al., 2020).

Chemical Synthesis Techniques

In addition to biological activities, the synthesis of 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide derivatives has been improved through various chemical synthesis techniques, including organocatalyzed aqueous conditions, which provide a more environmentally friendly approach to compound preparation (Abaee & Cheraghi, 2013).

Safety And Hazards

The safety data sheet for “2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding inhalation, ingestion, skin and eye contact, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(10(13)15)11(14)16-9/h1-5H,14H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTAQVWRVWJQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433148
Record name 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-fluorophenyl)thiophene-3-carboxamide

CAS RN

61019-14-5
Record name 2-amino-5-(4-fluorophenyl)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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